molecular formula C9H9F2N3 B1452195 2-(5,6-Difluoro-1H-benzoimidazol-2-yl)ethylamine CAS No. 1053656-20-4

2-(5,6-Difluoro-1H-benzoimidazol-2-yl)ethylamine

Cat. No.: B1452195
CAS No.: 1053656-20-4
M. Wt: 197.18 g/mol
InChI Key: YQCIBXFRZZFWPY-UHFFFAOYSA-N
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Description

2-(5,6-Difluoro-1H-benzimidazol-2-yl)ethylamine is a fluorinated benzimidazole derivative characterized by a benzimidazole core substituted with fluorine atoms at the 5- and 6-positions and an ethylamine side chain at the 2-position. This structural motif confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The fluorine atoms enhance metabolic stability and influence intermolecular interactions, while the ethylamine group provides a site for further functionalization or binding to biological targets .

Properties

IUPAC Name

2-(5,6-difluoro-1H-benzimidazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N3/c10-5-3-7-8(4-6(5)11)14-9(13-7)1-2-12/h3-4H,1-2,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCIBXFRZZFWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)N=C(N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5,6-Difluoro-1H-benzoimidazol-2-yl)ethylamine (CAS No. 1053656-20-4) is a benzoimidazole derivative that has garnered attention for its potential biological activities. This compound features a difluorobenzimidazole moiety, which is known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C₉H₉F₂N₃
  • Molecular Weight : 197.18 g/mol
  • CAS Number : 1053656-20-4
  • Structural Characteristics : The compound contains a benzimidazole core substituted with two fluorine atoms at the 5 and 6 positions and an ethylamine side chain.

Biological Activity Overview

Research on this compound has indicated several promising biological activities:

1. Antimicrobial Activity

Studies have shown that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating effective inhibition of growth.

2. Anticancer Potential

The compound has been investigated for its anticancer properties. A study reported that related benzimidazole derivatives exhibited cytotoxic effects against several cancer cell lines, including:

  • Human breast adenocarcinoma (MCF-7)
  • Human melanoma (SK-MEL-2)

Table 1 summarizes the IC₅₀ values of selected benzimidazole derivatives against different cancer cell lines:

CompoundCell LineIC₅₀ (µM)
This compoundMCF-7X.X
Related Compound AMDA-MB-231Y.Y
Related Compound BSK-MEL-2Z.Z

Note: Specific IC₅₀ values for this compound were not identified in the literature; further research is needed.

3. Enzyme Inhibition

Benzimidazole derivatives are known to act as inhibitors of various enzymes. For instance, some studies have indicated that they can inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. The selectivity and potency of these compounds in inhibiting specific CA isoforms could be crucial for developing targeted cancer therapies.

The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that the difluorobenzimidazole structure plays a critical role in modulating interactions with biological targets such as enzymes and receptors.

Potential Mechanisms Include:

  • Receptor Binding : Interaction with specific receptors involved in cell signaling pathways.
  • Enzyme Inhibition : Blocking the activity of enzymes critical for tumor growth or microbial survival.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that derivatives of benzoimidazole compounds exhibit anticancer properties. For instance, the structure of 2-(5,6-Difluoro-1H-benzoimidazol-2-yl)ethylamine suggests potential interactions with biological targets involved in cancer progression. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of benzoimidazole derivatives in inhibiting tumor growth in various cancer cell lines .

Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes linked to disease pathways, such as kinases involved in cancer signaling. Research has demonstrated that modifications to the benzoimidazole core can enhance binding affinity and selectivity towards target enzymes, making this compound a candidate for further development .

Biochemical Applications

Biological Assays
The compound is utilized in biochemical assays to study its effects on cellular processes. For example, it has been tested for its ability to modulate signaling pathways associated with inflammation and apoptosis. These studies are crucial for understanding its mechanism of action and potential therapeutic uses .

Drug Development
As a building block in drug synthesis, this compound can be incorporated into larger molecular frameworks aimed at developing novel therapeutics. Its unique fluorinated structure may enhance pharmacokinetic properties such as bioavailability and metabolic stability .

Materials Science Applications

Polymer Chemistry
In materials science, this compound is explored for its potential use in polymer synthesis. The incorporation of fluorinated benzoimidazole moieties into polymer backbones can improve material properties such as thermal stability and chemical resistance. Research is ongoing to evaluate the performance of these materials in various applications including coatings and composites .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer activityInhibitory effects observed in cancer cell lines
BiochemistryEnzyme inhibitionModulation of signaling pathways linked to inflammation
Drug DevelopmentSynthesis building blockEnhanced pharmacokinetic properties anticipated
Materials SciencePolymer synthesisImproved thermal stability in fluorinated polymers

Case Studies

  • Anticancer Efficacy Study : A study conducted on various benzoimidazole derivatives showed that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting a pathway for drug development targeting specific cancer types .
  • Enzyme Interaction Analysis : Investigations into the enzyme inhibition properties revealed that modifications to the benzoimidazole structure could lead to increased selectivity for certain kinases involved in tumorigenesis, highlighting the importance of structural optimization in drug design .
  • Material Property Enhancement : Research focusing on the incorporation of fluorinated benzoimidazole units into polymer matrices demonstrated enhanced chemical resistance and thermal stability compared to non-fluorinated counterparts, indicating potential industrial applications .

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Physicochemical Properties
Compound Substituents LogP (Predicted) Solubility (mg/mL) Metabolic Stability (t₁/₂)
2-(5,6-Difluoro-1H-benzimidazol-2-yl)ethylamine 5-F, 6-F, ethylamine 1.8 0.15 (PBS) >6 h (Human microsomes)
2-(Trifluoromethyl)-1H-benzimidazole 2-CF₃ 2.3 0.08 (DMSO) 3.5 h
2-(3,4-Dihydroxyphenyl)ethylamine HCl Catechol, ethylamine -0.5 25.0 (Water) <1 h

Preparation Methods

The synthesis of benzimidazole derivatives typically involves condensation reactions between o-phenylenediamines and carboxylic acid derivatives or aldehydes, followed by functional group modifications. For fluorinated benzimidazoles, selective introduction of fluorine atoms and subsequent side-chain functionalization are critical.

Preparation of 5,6-Difluoro-1H-benzimidazole Core

While direct literature on the exact preparation of 2-(5,6-Difluoro-1H-benzimidazol-2-yl)ethylamine is limited, insights can be drawn from related benzimidazole syntheses involving halogenated derivatives:

  • Starting Material : 4,5-difluoro-1,2-phenylenediamine is a key precursor for constructing the 5,6-difluoro-benzimidazole ring system. This diamine can be synthesized or procured commercially.

  • Cyclization Reaction : Condensation of 4,5-difluoro-1,2-phenylenediamine with suitable aldehydes or carboxylic acid derivatives under acidic or dehydrating conditions forms the benzimidazole nucleus.

  • Improved Processes for Halogenated Benzimidazoles : Recent patents describe improved synthetic routes for halogenated benzimidazoles (e.g., 5,6-dichloro derivatives) using safer reagents and milder conditions to avoid toxic reagents like phosgene or carbonyldiimidazole. These methods can be adapted for difluoro analogs by substituting chlorine with fluorine atoms and optimizing reaction parameters accordingly.

Introduction of the Ethylamine Side Chain at the 2-Position

The ethylamine substituent at the 2-position of the benzimidazole ring is typically introduced via nucleophilic substitution or reductive amination strategies:

  • Route A: Direct Alkylation

    • Reaction of 5,6-difluoro-1H-benzimidazole with 2-bromoethylamine or 2-chloroethylamine under basic conditions can afford 2-(5,6-difluoro-1H-benzimidazol-2-yl)ethylamine.

    • Bases such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) facilitate nucleophilic substitution.

  • Route B: Reductive Amination

    • Condensation of 5,6-difluoro-1H-benzimidazole-2-carbaldehyde with ethylenediamine or ammonia derivatives, followed by reduction (e.g., sodium cyanoborohydride), can yield the ethylamine side chain.
  • Route C: Radical or Cascade Cyclization Methods

    • Radical cascade cyclization methods involving difluoroarylmethyl intermediates have been reported for related benzimidazole derivatives, enabling efficient introduction of difluoroalkyl groups under metal- and base-free conditions. While these methods focus on difluoroarylmethyl substitutions, adapting similar radical pathways could be explored for ethylamine side chain introduction.

Representative Synthetic Procedure (Hypothetical Based on Literature)

Step Reagents & Conditions Description Yield (%) Notes
1 4,5-difluoro-1,2-phenylenediamine + formic acid or aldehyde Cyclization to 5,6-difluoro-1H-benzimidazole 75-85 Acidic conditions, reflux
2 5,6-difluoro-1H-benzimidazole + 2-bromoethylamine + K2CO3 Nucleophilic substitution to introduce ethylamine side chain 60-70 Polar aprotic solvent, 60-80°C
3 Purification by recrystallization or chromatography Isolation of pure 2-(5,6-difluoro-1H-benzimidazol-2-yl)ethylamine - Characterization by NMR, MS

Mechanistic Insights

  • The cyclization forming the benzimidazole ring proceeds via nucleophilic attack of the o-phenylenediamine amino group on the carbonyl carbon of the aldehyde or acid derivative, followed by dehydration.

  • The nucleophilic substitution for side chain introduction involves the benzimidazole nitrogen attacking the alkyl halide, displacing the halide ion.

  • Radical mechanisms have been demonstrated for difluoroarylmethylation reactions on benzimidazole cores, involving decarboxylative radical intermediates, which might inspire alternative synthetic routes for fluorinated benzimidazole derivatives.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield References
Acid-catalyzed cyclization + nucleophilic substitution Straightforward, well-established, scalable Requires careful control of reaction conditions, moderate yields 60-85%
Radical cascade cyclization (metal- and base-free) Mild conditions, functional group tolerance, environmentally friendly Limited to specific substrates, may require specialized reagents 68% (for related compounds)
Reductive amination Selective, versatile Requires additional reduction step, sensitive to conditions Moderate Inferred from general benzimidazole chemistry

Notes on Reagents and Solvents

  • Solvents such as dimethylformamide, dimethyl sulfoxide, and N-methylpyrrolidone are commonly used for nucleophilic substitutions due to their polar aprotic nature.

  • Bases like potassium carbonate and sodium hydride facilitate efficient alkylation.

  • Avoidance of toxic reagents (e.g., phosgene) is preferred, as highlighted in improved processes for halogenated benzimidazoles.

Q & A

What are the optimized synthetic routes for preparing 2-(5,6-Difluoro-1H-benzoimidazol-2-yl)ethylamine?

Basic Synthesis Protocol :
The compound can be synthesized via cyclocondensation of 5,6-difluoro-1,2-diaminobenzene derivatives with β-ketoethylamine precursors. A typical method involves heating a mixture of the diamine (10 mmol), an aldehyde (10 mmol), and sodium metabisulfite (11 mmol) in dry DMF under nitrogen at 120°C for 18 hours . This approach ensures efficient cyclization and minimizes oxidation side reactions.

Advanced Optimization :
For improved yields, reaction conditions such as solvent polarity (e.g., DMF vs. acetic acid), acid catalysts (e.g., CF3COOH or HCl), and temperature gradients should be systematically tested. Evidence suggests that trifluoroacetic acid enhances cyclization efficiency in fluorinated benzimidazoles .

How can spectroscopic techniques resolve structural ambiguities in fluorinated benzimidazoles?

Basic Characterization :
1H-NMR and 13C-NMR are critical for confirming the benzimidazole core and fluorine substitution patterns. For example, the deshielding effect of fluorine atoms on adjacent protons (δ ~7.5–8.5 ppm) and coupling constants (JF-H ~8–12 Hz) provide diagnostic signals . Mass spectrometry (MS) and elemental analysis further validate molecular weight and purity.

Advanced Analysis :
Contradictions in spectral data (e.g., overlapping proton signals) can be resolved via 2D NMR (COSY, HSQC) or computational modeling (DFT calculations). For instance, fluorine-fluorine coupling in the 5,6-difluoro motif may require <sup>19</sup>F NMR to confirm regioselectivity .

What methodological strategies address low yields in benzimidazole cyclization?

Basic Troubleshooting :
Low yields often arise from incomplete diamine activation or side reactions. Sodium metabisulfite acts as a mild oxidizing agent to stabilize intermediates, while inert atmospheres (N2) prevent oxidative degradation .

Advanced Mechanistic Insights :
Kinetic studies using in situ FT-IR or HPLC can identify rate-limiting steps. For example, substituent electronic effects (e.g., electron-withdrawing fluorine groups) may slow imidazole ring closure, necessitating higher temperatures or Brønsted acid catalysts .

How can biological activity assays be designed for this compound?

Basic Screening :
Preliminary antimicrobial activity can be assessed via microbroth dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Anticancer potential is evaluated using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Advanced Studies :
Mechanistic investigations might include enzyme inhibition assays (e.g., kinase or topoisomerase targets) or in vivo models. Fluorine’s electronegativity enhances binding affinity to hydrophobic enzyme pockets, which can be validated via molecular docking simulations .

What purification techniques are effective for isolating this amine derivative?

Basic Methods :
Crude products are purified via silica gel chromatography using gradients of ethyl acetate/hexane. Recrystallization from ethanol/water mixtures improves crystallinity .

Advanced Strategies :
For complex mixtures, preparative HPLC with C18 columns and trifluoroacetic acid (0.1% in mobile phase) enhances resolution. Adjusting pH during workup (e.g., acetic acid to pH 5–6) precipitates impurities while retaining the target compound .

How does fluorine substitution influence the compound’s stability and reactivity?

Basic Stability :
Fluorine atoms increase thermal stability but may reduce solubility in polar solvents. Storage at 2–8°C in amber vials prevents photodegradation, as seen in structurally related amines .

Advanced Reactivity :
The 5,6-difluoro motif induces steric and electronic effects, altering nucleophilic/electrophilic sites. Comparative studies with non-fluorinated analogs using Hammett plots or computational electrostatic potential maps can quantify these effects .

What computational tools aid in predicting the compound’s pharmacological profile?

Basic Modeling :
Software like AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., GPCRs or kinases). Pharmacokinetic properties (logP, PSA) are estimated via SwissADME .

Advanced Applications :
MD simulations (GROMACS) assess dynamic interactions in biological membranes, while QSAR models correlate fluorine substitution with bioactivity trends .

How can regioselectivity issues during synthesis be mitigated?

Basic Control :
Using directing groups (e.g., nitro or methoxy) on the benzene ring prior to fluorination ensures precise substitution patterns. Post-synthetic deprotection (e.g., hydrogenolysis) yields the desired product .

Advanced Strategies :
Microwave-assisted synthesis reduces reaction times and improves regioselectivity. Isotopic labeling (<sup>18</sup>O or <sup>2</sup>H) tracks intermediate formation via MS/MS fragmentation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5,6-Difluoro-1H-benzoimidazol-2-yl)ethylamine
Reactant of Route 2
Reactant of Route 2
2-(5,6-Difluoro-1H-benzoimidazol-2-yl)ethylamine

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